molecular formula C15H17N3O3S B2844126 1-Cyclopropyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione CAS No. 2097883-71-9

1-Cyclopropyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

Cat. No.: B2844126
CAS No.: 2097883-71-9
M. Wt: 319.38
InChI Key: WUQWIEDQMIETJQ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione is a complex organic compound that belongs to the class of benzothiadiazole derivatives This compound is characterized by its unique structure, which includes a cyclopropyl group, an oxazole ring, and a benzothiadiazole core

Scientific Research Applications

1-Cyclopropyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbene intermediates.

    Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the condensation of appropriate aromatic amines with sulfur-containing reagents, followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring or the benzothiadiazole core, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, and electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopropyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione: The parent compound.

    Oxazole Derivatives: Compounds containing the oxazole ring, known for their diverse biological activities.

    Benzothiadiazole Derivatives: Compounds containing the benzothiadiazole core, used in various applications, including as pharmaceuticals and agrochemicals.

Uniqueness

This compound is unique due to its combination of structural features, which confer distinct chemical properties and potential applications. The presence of the cyclopropyl group, oxazole ring, and benzothiadiazole core makes it a versatile compound for research and development in multiple fields.

Properties

IUPAC Name

3-cyclopropyl-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-10-13(11(2)21-16-10)9-17-14-5-3-4-6-15(14)18(12-7-8-12)22(17,19)20/h3-6,12H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQWIEDQMIETJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C3=CC=CC=C3N(S2(=O)=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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